molecular formula C14H14O3 B128751 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one CAS No. 139307-18-9

3-Hydroxy-2-(3-methylbutanoyl)inden-1-one

Cat. No. B128751
M. Wt: 230.26 g/mol
InChI Key: XLGORMZCXDBMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-(3-methylbutanoyl)inden-1-one, also known as HMI-1, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound belongs to the family of indenones and has been extensively studied for its pharmacological properties.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival. 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.

Biochemical And Physiological Effects

3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has also been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In addition, 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the major advantages of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has also been shown to have neuroprotective and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases and inflammatory disorders. However, one of the limitations of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one and its potential side effects.

Future Directions

There are several future directions for the research on 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one. One of the directions is to optimize the synthesis method to produce 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one with improved solubility and bioavailability. Another direction is to further investigate the mechanism of action of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one and its potential side effects. In addition, more research is needed to explore the potential applications of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one in other fields, such as neurodegenerative diseases and inflammatory disorders. Overall, 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one involves the reaction of 3-methyl-2-butanone with indene under acidic conditions. The resulting compound is then subjected to a series of purification steps to obtain pure 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one. This synthesis method has been optimized to produce high yields of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one with minimal impurities.

Scientific Research Applications

3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Several studies have shown that 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.

properties

CAS RN

139307-18-9

Product Name

3-Hydroxy-2-(3-methylbutanoyl)inden-1-one

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

3-hydroxy-2-(3-methylbutanoyl)inden-1-one

InChI

InChI=1S/C14H14O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-6,8,16H,7H2,1-2H3

InChI Key

XLGORMZCXDBMNV-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O

Canonical SMILES

CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O

Origin of Product

United States

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